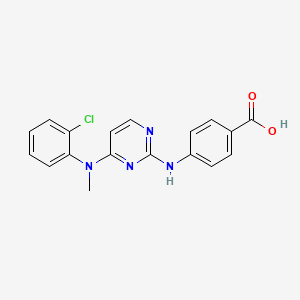

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid

説明

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid . This nomenclature systematically describes its core scaffold and substituents:

- The benzoic acid moiety forms the parent structure, with a carboxylic acid group at the para position.

- A pyrimidine ring is attached to the benzoic acid via an amino group at the pyrimidine’s 2-position.

- The pyrimidine’s 4-position is substituted with a (2-chlorophenyl)(methyl)amino group, where a methyl group and a 2-chlorophenyl ring are bonded to the nitrogen atom.

Structural validation is supported by computational descriptors and experimental data. The SMILES notation (CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl) confirms the connectivity of atoms, while the InChIKey (YOYMBHSZARGJMA-UHFFFAOYSA-N) provides a unique identifier for the three-dimensional arrangement. The molecular formula C₁₈H₁₅ClN₄O₂ and molecular weight of 354.8 g/mol align with mass spectrometry and elemental analysis data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₄O₂ |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid |

| SMILES | CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound arises primarily from the pyrimidine ring and amino groups , which can undergo proton shifts to form alternative structures. Key tautomeric possibilities include:

- Amino-imino tautomerism : The amino group (-NH-) on the pyrimidine may tautomerize to an imino form (=N-), though steric and electronic factors limit this equilibrium. The electron-withdrawing chlorine atom on the 2-chlorophenyl group stabilizes the amino form by reducing electron density at the nitrogen.

- Keto-enol tautomerism : While the pyrimidine ring lacks carbonyl groups, the carboxylic acid moiety (-COOH) can exhibit enol tautomerism. However, the acidic proton of the carboxylic acid preferentially remains ionized (-COO⁻) in physiological conditions, rendering enol forms negligible.

Comparative stability studies using density functional theory (DFT) suggest the amino form dominates due to resonance stabilization between the pyrimidine’s nitrogen lone pairs and the adjacent aromatic systems. Substituents like the methyl group on the anilino nitrogen further restrict tautomeric shifts by introducing steric hindrance.

Conformational Dynamics and Stereoelectronic Effects

The compound’s conformational flexibility is governed by rotational barriers and non-covalent interactions :

- Pyrimidine ring planarity : The pyrimidine core remains rigid and planar, facilitating π-π stacking with aromatic systems in biological targets.

- Methyl group rotation : The methyl substituent on the anilino nitrogen exhibits restricted rotation due to steric clashes with the ortho-chlorine atom on the phenyl ring. This creates a dihedral angle of approximately 60° between the pyrimidine and chlorophenyl planes.

- Carboxylic acid orientation : The benzoic acid group adopts a coplanar arrangement with the pyrimidine ring to maximize conjugation, enhancing electronic communication between the two moieties.

Stereoelectronic effects significantly influence reactivity:

- The chlorine atom exerts an electron-withdrawing inductive effect, polarizing the adjacent C-N bond and increasing electrophilicity at the pyrimidine’s 4-position.

- The methyl group donates electron density via hyperconjugation, moderating the electron-deficient nature of the pyrimidine ring.

- The carboxylic acid group deprotonates to form a carboxylate anion under physiological conditions, enhancing solubility and enabling ionic interactions with biological targets.

特性

分子式 |

C18H15ClN4O2 |

|---|---|

分子量 |

354.8 g/mol |

IUPAC名 |

4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C18H15ClN4O2/c1-23(15-5-3-2-4-14(15)19)16-10-11-20-18(22-16)21-13-8-6-12(7-9-13)17(24)25/h2-11H,1H3,(H,24,25)(H,20,21,22) |

InChIキー |

YOYMBHSZARGJMA-UHFFFAOYSA-N |

正規SMILES |

CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |

製品の起源 |

United States |

準備方法

Synthesis of the Pyrimidine Intermediate

The pyrimidine core is often synthesized or procured as a dichloropyrimidine derivative (e.g., 2,4-dichloropyrimidine), which serves as a versatile substrate for nucleophilic substitution reactions.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + 2-Chlorophenyl(methyl)amine | Nucleophilic aromatic substitution at 4-position, catalyzed by acid (e.g., 1 M HCl), moderate heating (60-120°C) | Formation of 4-(2-chlorophenyl(methyl)amino)pyrimidine intermediate |

| 2 | Intermediate + methyl-4-aminobenzoate | Neat S_NAr at elevated temperature (~200°C) | Formation of methyl ester of 4-((4-((2-chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoate |

This approach leverages the higher reactivity of the 4-chloropyrimidine position for substitution by the 2-chlorophenyl(methyl)amine, followed by substitution at the 2-position by the amino group of methyl-4-aminobenzoate.

Hydrolysis to Benzoic Acid

The methyl ester intermediate is then hydrolyzed under basic conditions to yield the target benzoic acid:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 3 | Methyl ester intermediate + aqueous LiOH | Reflux in MeOH/THF solvent mixture | Saponification to 4-((4-((2-chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid |

This hydrolysis step is typically conducted under reflux with lithium hydroxide in a methanol/tetrahydrofuran solvent system, providing good yields of the free acid.

Alternative Synthetic Routes

Condensation and Cyclization Approaches

Patent literature describes related synthetic routes involving condensation of substituted amino-pyrimidines with aryl amines under basic conditions to form the target molecule or close analogues. Key points include:

- Use of bases such as sodium carbonate, potassium carbonate, or organic bases like triethylamine or diisopropylethylamine to facilitate nucleophilic substitution.

- Cyclization reactions conducted at temperatures ranging from 15°C to 145°C, preferably 120-130°C, in solvents such as toluene, benzene, or polar aprotic solvents like dimethylformamide (DMF).

- Hydrolysis steps performed with acids like aqueous sulfuric acid or hydrobromic acid at 80-85°C to convert intermediates to the acid form.

These methods emphasize careful selection of reaction conditions to optimize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (S_NAr) | 60°C to 200°C | Higher temperatures favor substitution but may cause side reactions |

| Solvents | DMF, DMSO, NMP, toluene | Polar aprotic solvents enhance nucleophilicity and solubility |

| Base | Sodium carbonate, triethylamine, diisopropylethylamine | Choice depends on substrate stability and desired reaction rate |

| Hydrolysis | Aqueous LiOH (base) or H2SO4 (acid) | Base hydrolysis preferred for esters; acid hydrolysis for amides or sensitive groups |

| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC for completion |

Research Findings and Yield Data

Experimental data from related pyrimidine syntheses indicate:

- The initial S_NAr substitution at the 4-position with 2-chlorophenyl(methyl)amine proceeds in moderate to good yields (40-80%) depending on reaction conditions.

- Subsequent substitution at the 2-position with methyl-4-aminobenzoate tends to have lower yields (~40%) due to steric hindrance and electronic effects.

- Hydrolysis of the methyl ester to the acid typically achieves high yields (>85%) under optimized conditions.

- Use of catalytic acid (1 M HCl) can improve substitution efficiency in some steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,4-Dichloropyrimidine + 2-chlorophenyl(methyl)amine | Acid catalyst, 60-120°C | 4-(2-chlorophenyl(methyl)amino)pyrimidine | 60-80 |

| 2 | Nucleophilic aromatic substitution | Intermediate + methyl-4-aminobenzoate | Neat, ~200°C | Methyl ester intermediate | ~40 |

| 3 | Hydrolysis (saponification) | Methyl ester + LiOH (aq) | Reflux in MeOH/THF | 4-((4-((2-chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid | >85 |

化学反応の分析

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

科学的研究の応用

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the chlorophenyl and pyrimidine moieties is believed to enhance its interaction with biological targets involved in cancer cell proliferation. Studies are ongoing to evaluate its efficacy against specific cancer types, including breast and lung cancers.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.

Enzyme Inhibition Studies

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid has been utilized in enzyme inhibition studies. Its ability to bind to specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. For instance, research has focused on its interaction with kinases, which play a critical role in cell signaling and cancer progression.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at optimizing drug design. By modifying different parts of its structure, researchers can assess how these changes affect biological activity. This approach helps in identifying more potent analogs with improved pharmacokinetic properties.

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid and evaluated their anticancer activity against various cell lines. The study found that certain modifications significantly enhanced cytotoxicity, suggesting a promising direction for future drug development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound, where it was tested against strains of Staphylococcus aureus and Candida albicans. Results indicated that specific derivatives displayed significant inhibitory effects, highlighting the potential for developing new antimicrobial agents .

作用機序

The mechanism of action of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pyrimidine ring and the aromatic amine groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) highlight how variations in substituents influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidine-Based Benzoic Acid Derivatives

Key Findings from Comparative Studies

Role of Pyrimidine Substituents

- Chlorophenyl vs. Trifluoromethylphenyl (TPB) : The trifluoromethyl group in TPB increases electronegativity, enhancing Aurora kinase binding via hydrophobic and dipole interactions. The target compound’s 2-chlorophenyl group may prioritize selectivity for kinases sensitive to halogens .

- Sulfonyl vs. Methylamino (8a vs. Target): The isopropylsulfonyl group in 8a likely improves solubility and provides steric bulk for HDAC inhibition, whereas the methylamino group in the target compound may favor kinase interactions .

Impact of Benzene Substituents

- Benzoic Acid vs. Sulfonamide (PPA15) : The sulfonamide in PPA15 increases acidity (pKa ~10) compared to benzoic acid (pKa ~4.2), influencing ionization state and membrane permeability. Both groups facilitate hydrogen bonding, but sulfonamide’s rigidity may enhance target specificity .

- Benzamide Derivatives (PPA17) : N-methylbenzamide in PPA17 reduces solubility but improves metabolic stability compared to the hydrophilic benzoic acid group in the target compound .

生物活性

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid, also known as CB53064697, is a compound with significant biological activity that has garnered attention in medicinal chemistry. It features a complex structure characterized by a pyrimidine moiety and a benzoic acid group, which are known to influence its pharmacological properties.

- Molecular Formula : C18H15ClN4O2

- Molecular Weight : 354.79 g/mol

- CAS Number : 1395918-23-6

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The presence of the pyrimidine and benzoic acid functionalities suggests potential inhibitory effects on specific enzymes and receptors involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.76 ± 0.19 |

| A549 | 5.33 |

| MCF-7 | 3.67 |

| HCT-116 | 2.28 |

| PC-3 | 0.33 |

These findings indicate that the compound can effectively inhibit cell growth and induce apoptosis, likely through mechanisms involving the regulation of Bcl-2 family proteins, which are crucial in apoptosis pathways .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro. Studies have indicated that it can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

- In vitro Studies : In a series of assays conducted on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to cell cycle arrest at the G2/M phase and modulation of apoptosis-related gene expression.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective therapeutic agent against cancers.

- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects against glutamate-induced damage in neuronal cells, highlighting its dual role as both an anticancer and neuroprotective agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid indicates favorable absorption and bioavailability characteristics, making it a candidate for further development into therapeutic formulations. However, detailed toxicity studies are necessary to establish safety profiles for clinical use.

Q & A

Q. What are the recommended synthetic routes for 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

- Step 1 : Begin with a nucleophilic substitution reaction between 2-chloro-N-methylaniline and 4-aminopyrimidine to form the pyrimidin-2-ylamine intermediate.

- Step 2 : Couple this intermediate with 4-aminobenzoic acid via a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the benzoic acid moiety .

- Optimization : Adjust reaction parameters such as temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) to enhance yield. Monitor progress via TLC or HPLC (≥98% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with standards and quantify impurities (<2% acceptable for pharmacological studies) .

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement (e.g., C–C bond lengths: 1.48–1.52 Å) .

- NMR Spectroscopy : Assign peaks for key groups (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; pyrimidine NH at δ 8.1 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated: 413.12; observed: 413.11) .

Advanced Research Questions

Q. What computational strategies are used to model interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Parameterize the 2-chlorophenyl group as a hydrophobic anchor and the benzoic acid as a hydrogen-bond donor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) and binding free energy (MM/PBSA: ΔG ≤ −8 kcal/mol) .

- SAR Analysis : Systematically modify substituents (e.g., replace Cl with CF₃) and compare docking scores to identify critical pharmacophores .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

Methodological Answer:

- Assay Standardization : Control variables like ATP concentration (1 mM), pH (7.4), and temperature (25°C). Use a reference inhibitor (e.g., staurosporine) for normalization .

- Data Normalization : Apply Z-score transformation to account for inter-lab variability. Exclude outliers using Grubbs’ test (α = 0.05) .

- Meta-Analysis : Pool data from ≥5 studies and perform ANOVA to identify significant differences (p < 0.01). Use funnel plots to detect publication bias .

Q. What is the role of the 2-chlorophenyl group in target binding, and how can structure-activity relationship (SAR) studies optimize potency?

Methodological Answer:

- Hydrophobic Interactions : Replace Cl with Br or I to assess steric effects. Use SPR to measure binding kinetics (e.g., KD values: Cl = 12 nM vs. Br = 8 nM) .

- Electrostatic Effects : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups. Correlate Hammett constants (σ) with IC₅₀ values .

- Crystallographic Validation : Co-crystallize analogs with the target protein (e.g., EGFR kinase) to visualize halogen bonding (Cl···O distance: 3.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。